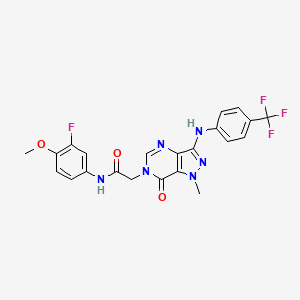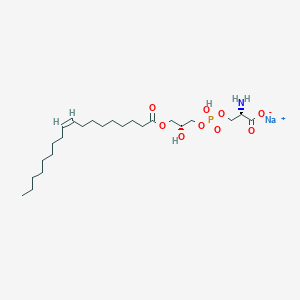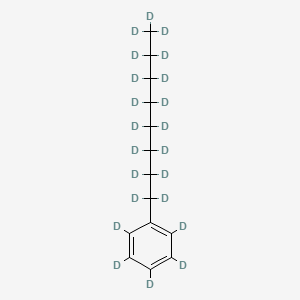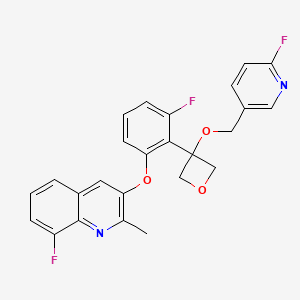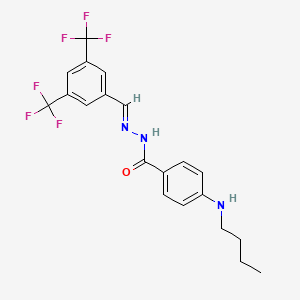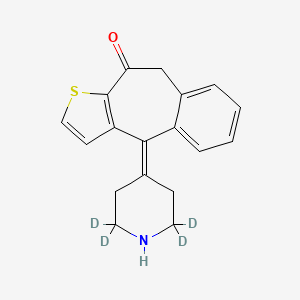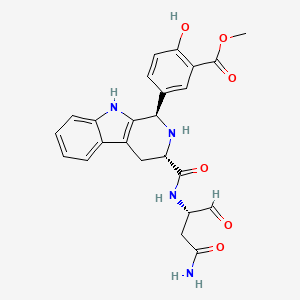![molecular formula C40H49N4O8P B12403328 3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12403328.png)
3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[(2R,3S,5S)-5-[[bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-2-(5-méthyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile est un composé organique complexe avec une structure unique qui comprend plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-[[(2R,3S,5S)-5-[[bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-2-(5-méthyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile implique plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiques. Le processus commence généralement par la préparation de l'intermédiaire oxolan-3-yl, suivie par l'introduction du groupe phosphanyl et l'ajout final du groupe propanenitrile. Chaque étape nécessite un contrôle minutieux de la température, du pH et du temps de réaction pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Ces méthodes permettent un contrôle précis des conditions de réaction et une production efficace du composé en grandes quantités. L'utilisation de techniques de purification avancées telles que la chromatographie et la cristallisation garantit que le produit final répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
3-[[(2R,3S,5S)-5-[[bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-2-(5-méthyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation d'oxydes correspondants.
Réduction: Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium, conduisant à la formation de dérivés réduits.
Substitution: Le composé peut participer à des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par d'autres nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles tels que les amines et les thiols. Les conditions de réaction impliquent généralement des températures contrôlées, des atmosphères inertes et des solvants spécifiques pour faciliter les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, la réduction peut produire des alcools ou des amines et les réactions de substitution peuvent conduire à une variété de dérivés substitués.
Applications de recherche scientifique
3-[[(2R,3S,5S)-5-[[bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-2-(5-méthyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme élément de base dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie: Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les procédés industriels.
Mécanisme d'action
Le mécanisme d'action de 3-[[(2R,3S,5S)-5-[[bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-2-(5-méthyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées font l'objet de recherches en cours.
Applications De Recherche Scientifique
3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-[[(2R,3S,5S)-5-[[bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-2-(5-méthyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- 3-[[(2R,3S,5S)-5-[[bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-2-(5-méthyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Unicité
L'unicité de 3-[[(2R,3S,5S)-5-[[bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-2-(5-méthyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile réside dans sa structure spécifique et la présence de plusieurs groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques uniques. Cela en fait un composé précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C40H49N4O8P |
|---|---|
Poids moléculaire |
744.8 g/mol |
Nom IUPAC |
3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-36-24-35(51-38(36)43-25-29(5)37(45)42-39(43)46)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-36,38H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36-,38+,53?/m0/s1 |
Clé InChI |
GYSQEEMWSGWZLC-UCJHVJIYSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


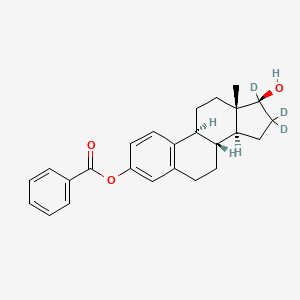
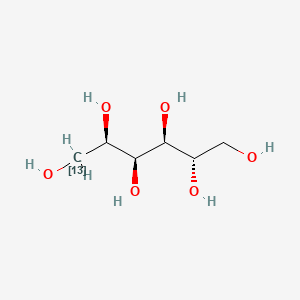
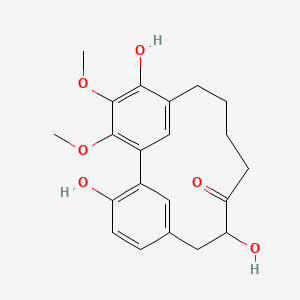

![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)
